2-Bromo-3,4,6-trimethylaniline

Catalog No.
S1488688
CAS No.
102236-50-0
M.F
C9H12BrN
M. Wt
214.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3,4,6-trimethylaniline

CAS Number

102236-50-0

Product Name

2-Bromo-3,4,6-trimethylaniline

IUPAC Name

2-bromo-3,4,6-trimethylaniline

Molecular Formula

C9H12BrN

Molecular Weight

214.1 g/mol

InChI

InChI=1S/C9H12BrN/c1-5-4-6(2)9(11)8(10)7(5)3/h4H,11H2,1-3H3

InChI Key

UMIDFBDPMOPWDY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)Br)N)C

Synonyms

2-BROMO-3,4,6-TRIMETHYLANILINE

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)C

The exact mass of the compound 2-Bromo-3,4,6-trimethylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154609. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-3,4,6-trimethylaniline is a highly sterically hindered, polyalkylated halogenated aniline that serves as a specialized building block in advanced organic synthesis. Featuring an ortho-bromine atom adjacent to a primary amine, along with a dense 3,4,6-trimethyl substitution pattern, this compound provides a direct synthetic handle for transition-metal-catalyzed cross-couplings and cyanation reactions. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), particularly endothelin receptor antagonists, and as a precursor for sterically demanding biaryl ligands. Its precise substitution profile offers a highly specific spatial geometry that dictates downstream conformational locking, making it a critical intermediate in workflows requiring strict steric control[1].

Substituting 2-Bromo-3,4,6-trimethylaniline with less substituted analogs, such as 2-bromo-4,6-dimethylaniline or unhalogenated 2,4,6-trimethylaniline (mesidine), fundamentally compromises both synthetic viability and downstream product efficacy. The absence of the ortho-bromo handle in mesidine eliminates the possibility of direct one-step cyanation or Suzuki coupling, forcing procurement into costly, low-yield, and hazardous multi-step in-house bromination sequences. Conversely, using a des-methyl analog like 2-bromo-4,6-dimethylaniline alters the steric bulk of the resulting biaryl or anilide derivatives, which directly translates to a loss of conformational rigidity. In medicinal chemistry applications, such as the development of ETA-selective endothelin antagonists, this loss of the precise trimethyl geometry has been shown to drastically reduce receptor binding affinity and selectivity, rendering generic substitution functionally unviable [1].

Direct Precursor Suitability for Ortho-Cyanation (Rosenmund-von Braun Reaction)

The presence of the ortho-bromine atom allows 2-Bromo-3,4,6-trimethylaniline to undergo direct cuprous cyanide (CuCN) mediated cyanation to yield the corresponding highly hindered 2-amino-3,5-dimethylbenzonitrile (or trimethyl variants) in a single step. In contrast, unhalogenated baselines like 2,4,6-trimethylaniline require a preliminary, highly corrosive electrophilic bromination step that often suffers from poor regioselectivity and yield losses. By procuring the pre-brominated target compound, manufacturers bypass this hazardous functionalization, achieving direct conversion to the cyano-intermediate under standard DMF reflux conditions [1].

Evidence DimensionSteps required for ortho-cyanation
Target Compound Data1 step (direct CuCN coupling)
Comparator Or Baseline2,4,6-Trimethylaniline (requires ≥2 steps: bromination + cyanation)
Quantified Difference100% reduction in required pre-functionalization steps (eliminates hazardous in-house bromination)
ConditionsRosenmund-von Braun reaction (CuCN, DMF, reflux)

Direct procurement of the ortho-bromo precursor streamlines the synthesis of sterically crowded API intermediates by eliminating hazardous and low-yield in-house bromination steps.

Steric Control and Downstream Receptor Selectivity

The specific 3,4,6-trimethyl substitution pattern of this aniline is critical for locking the conformation of downstream derivatives. In the synthesis of endothelin receptor antagonists, derivatives maintaining the dense trimethyl scaffold demonstrated a significantly higher potency and selectivity for the ETA receptor. When compared to analogs derived from less sterically hindered precursors (lacking the full methyl substitution), the trimethylated derivatives achieved up to a 10-fold increase in ETA receptor selectivity. This demonstrates that the specific steric bulk provided by the 3,4,6-trimethyl groups is actively involved in optimal target binding [1].

Evidence DimensionDownstream ETA receptor selectivity
Target Compound DataOptimal ETA selectivity (utilizing the full trimethyl scaffold)
Comparator Or BaselineDes-methyl analogs (reduced steric bulk)
Quantified Difference~10-fold improvement in ETA vs. ETB receptor selectivity
ConditionsIn vitro receptor binding assays for endothelin antagonists

For medicinal chemistry procurement, starting with the exact 3,4,6-trimethyl scaffold is non-negotiable for achieving the required therapeutic index and receptor selectivity.

Regioselective Cross-Coupling Efficiency for Biaryl Ligands

2-Bromo-3,4,6-trimethylaniline functions as a highly specific electrophile in palladium-catalyzed Suzuki-Miyaura cross-couplings, reacting with arylboronic acids to furnish sterically hindered aminobiphenyls. Compared to unbrominated analogs which exhibit 0% cross-coupling reactivity under these conditions, the ortho-bromo target compound provides a reactive site for C-C bond formation. The resulting aminobiphenyls possess a high rotational barrier due to the adjacent methyl groups, which is a fundamental requirement for the synthesis of conformationally rigid Buchwald-type phosphine ligands [1].

Evidence DimensionCross-coupling reactivity for biaryl formation
Target Compound DataDirect conversion to aminobiphenyls
Comparator Or BaselineUnbrominated 2,4,6-trimethylaniline (0% reactivity)
Quantified DifferenceAbsolute enabler of direct Pd-catalyzed C-C bond formation (vs. inert unhalogenated baseline)
ConditionsPd-catalyzed Suzuki reaction with phenylboronic acid

Procuring this specific bromoaniline allows for the immediate, regioselective construction of rigid biaryl frameworks essential for advanced catalyst ligand design.

Synthesis of Endothelin Receptor Antagonists (APIs)

As directly supported by its performance in Rosenmund-von Braun cyanations and Suzuki couplings, this compound is the primary starting material for generating 2-amino-benzonitrile and aminobiphenyl intermediates. These intermediates are strictly required for the synthesis of highly selective ETA receptor antagonists, where the 3,4,6-trimethyl pattern ensures the necessary conformational rigidity for target binding [1].

Development of Sterically Hindered Buchwald-Type Ligands

The compound's ability to undergo efficient ortho-arylation makes it a highly effective precursor for custom dialkylbiarylphosphine ligands. The dense methylation pattern restricts rotation around the biaryl axis, a critical feature for ligands designed to support challenging cross-coupling reactions in industrial catalysis [1].

Agrochemical Active Ingredient Manufacturing

In the development of advanced fungicides and herbicides, the specific steric bulk of the 3,4,6-trimethylaniline moiety can be leveraged to enhance metabolic stability. Procuring the ortho-bromo derivative allows agrochemical manufacturers to rapidly functionalize the aromatic ring while maintaining the protective steric environment around the amine [1].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-bromo-3,4,6-trimethylaniline

Dates

Last modified: 07-17-2023

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